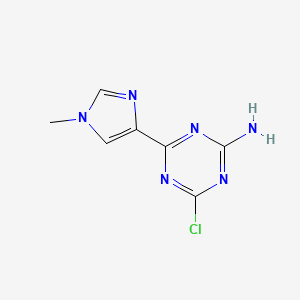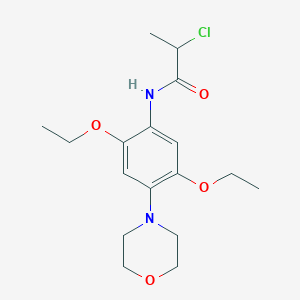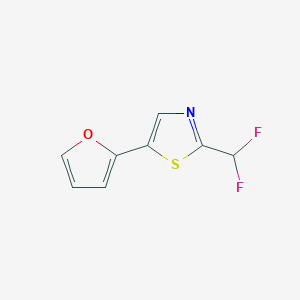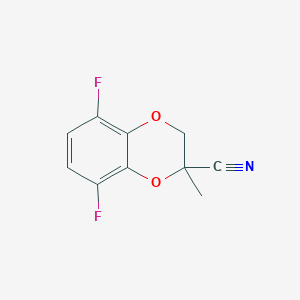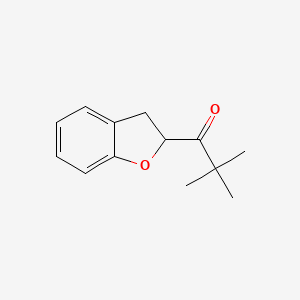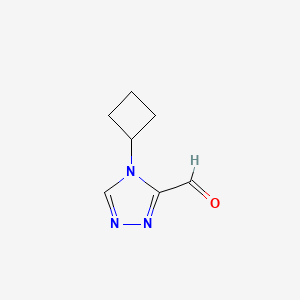
4-Cyclobutyl-4H-1,2,4-triazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their versatile chemical properties and potential biological activities. The presence of a cyclobutyl group attached to the triazole ring adds to its unique structural characteristics, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Cyclobutyl-4H-1,2,4-triazole-3-carbaldehyde typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclobutylamine with formylhydrazine can lead to the formation of the desired triazole compound through a series of intermediate steps. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
4-Cyclobutyl-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
4-Cyclobutyl-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing various biochemical pathways. These interactions can lead to the inhibition of enzymes or modulation of receptor activities, contributing to its observed biological effects .
Comparison with Similar Compounds
4-Cyclobutyl-4H-1,2,4-triazole-3-carbaldehyde can be compared with other similar compounds, such as:
1,2,4-Triazole: A basic triazole structure without the cyclobutyl group, known for its broad range of biological activities.
4-Methyl-4H-1,2,4-triazole-3-carbaldehyde: Similar in structure but with a methyl group instead of a cyclobutyl group, showing different reactivity and biological properties.
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions, leading to distinct chemical and biological behaviors
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4-cyclobutyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-4-7-9-8-5-10(7)6-2-1-3-6/h4-6H,1-3H2 |
InChI Key |
ZOKANQFGVJKLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=NN=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


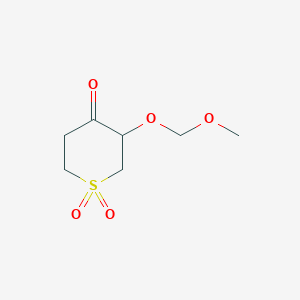
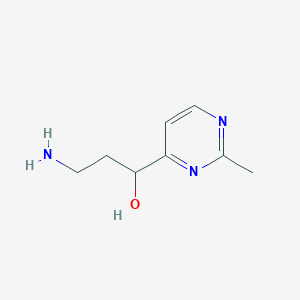
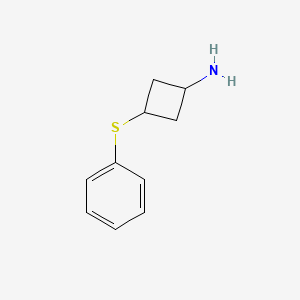
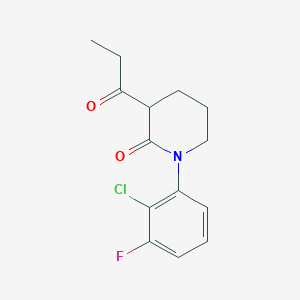

![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanol oxalate](/img/structure/B13208981.png)
![4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B13208994.png)
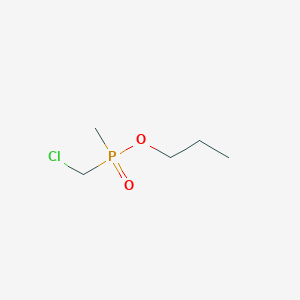
![2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13208996.png)
